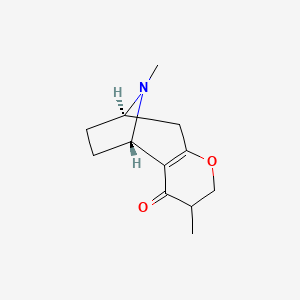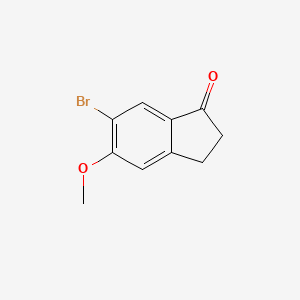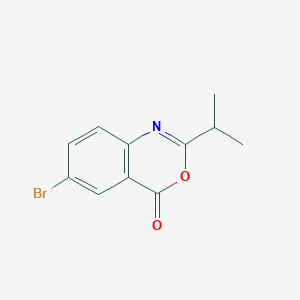
6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one
Übersicht
Beschreibung
“6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one” is a benzoxazine derivative. The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one belong to a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial applications .
Synthesis Analysis
A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives is described in a research paper . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .Molecular Structure Analysis
The molecular formula of “6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one” is C11H10BrNO2. The InChI Key is UQCFMEFQBSYDHY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a white to pale cream powder . It has a melting point range of 219.0-228.0°C . The assay (HPLC) is ≥94.0% .Wissenschaftliche Forschungsanwendungen
Elastase Inhibitor
The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as an elastase inhibitor . Elastase is an enzyme that breaks down elastin, a key component of the lungs and connective tissue. Inhibiting this enzyme can be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and emphysema.
Anti-neoplastic Agent
Some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as anti-neoplastic agents . These compounds can inhibit the growth of neoplasms (abnormal growth of tissue) and can be used in cancer treatment.
Enzyme Inhibitor
These compounds can also act as general enzyme inhibitors , slowing down or stopping chemical reactions within cells. This can be useful in managing various diseases where certain enzymes are overactive.
Protease Inhibitor
The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one can be used as protease inhibitors . Proteases are enzymes that break down proteins and peptides, and their inhibitors are often used in treating viral diseases like HIV and Hepatitis C.
Fungicidal Agent
These compounds have fungicidal properties , meaning they can kill fungi or inhibit their growth. This makes them useful in agriculture to protect crops from fungal diseases, and in medicine to treat fungal infections.
Synthesis of Other Derivatives
The 2-substituted 4H-3,1-benzoxazin-4-one derivatives are used as a starting material for the preparation of 2,3-disubstituted 4(3H)-quinazolinone derivatives , which are known to have medicinal properties .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one is renin , an enzyme that plays a crucial role in the regulation of blood pressure .
Mode of Action
The compound interacts with renin by inhibiting its activity. This inhibition is achieved through the compound’s 2-methyl-2-aryl substitution pattern , which exhibits potent renin inhibition .
Biochemical Pathways
By inhibiting renin, the compound affects the renin-angiotensin system (RAS) , a hormone system that regulates blood pressure and fluid balance. The inhibition of renin leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby leading to a decrease in blood pressure .
Pharmacokinetics
The compound exhibits good permeability, solubility, and metabolic stability , which are crucial for its bioavailability . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of blood pressure . By inhibiting renin and subsequently reducing the levels of angiotensin II, the compound causes vasodilation, which lowers blood pressure .
Action Environment
Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. It is also important to note that the compound should be handled with care, as it can be irritating to eyes, respiratory system, and skin .
Eigenschaften
IUPAC Name |
6-bromo-2-propan-2-yl-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6(2)10-13-9-4-3-7(12)5-8(9)11(14)15-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFCPCGFHGQBAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=C(C=C2)Br)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Chloroacetyl)amino]-4-methoxybenzoic acid](/img/structure/B3038048.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B3038049.png)



![2-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-ethanone dihydrochloride](/img/structure/B3038056.png)
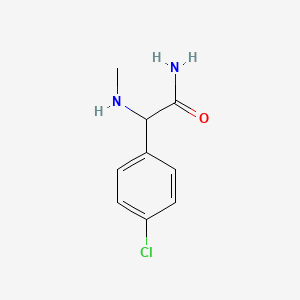
![2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3038059.png)
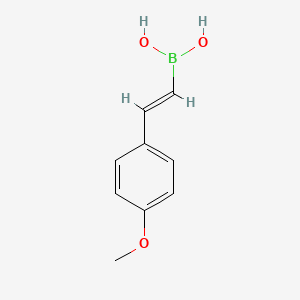
![4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038062.png)
